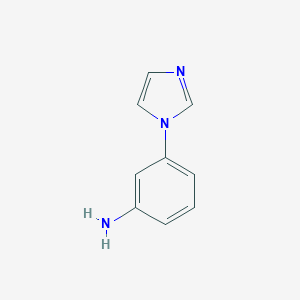

3-(1H-imidazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKJLZRWXBUBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313503 | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-67-5 | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 1h Imidazol 1 Yl Aniline and Its Derivatives

Contemporary Approaches in Imidazole (B134444) Ring Synthesis Relevant to 3-(1H-Imidazol-1-yl)aniline Scaffold Generation

The generation of the imidazole core is a critical step in the synthesis of this compound. Modern organic synthesis offers a variety of powerful methods to construct this heterocyclic system, often with high efficiency and control over substitution patterns.

Multi-component Reactions for Imidazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, embodying the principles of atom economy and green chemistry. sioc-journal.cnresearchgate.netrsc.org These reactions are particularly well-suited for the synthesis of polysubstituted imidazoles. sioc-journal.cn

One of the most classic and widely used MCRs for imidazole synthesis is the Debus-Radziszewski synthesis . slideshare.netwikipedia.orgscribd.comirjmets.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) or a primary amine. slideshare.netwikipedia.org A modification of this method, which replaces one equivalent of ammonia with a primary amine, is effective for producing N-substituted imidazoles. wikipedia.org The reaction is believed to proceed in two main stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by the condensation of this diimine with the aldehyde. slideshare.netscribd.com

Another significant MCR is the van Leusen imidazole synthesis , which combines an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) reagent to produce substituted imidazoles. nih.govnih.gov This method is particularly valuable for creating diverse heterocyclic scaffolds when the imidazole substituents are functionalized for subsequent cyclization reactions. nih.gov

| Reaction Name | Reactants | Key Features | Relevant Citations |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Classic, versatile, commercially used for imidazole production. | slideshare.netwikipedia.orgscribd.comirjmets.com |

| van Leusen Synthesis | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | Forms substituted imidazoles, useful for building complex polycyclic systems. | nih.govnih.gov |

| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | One-pot synthesis of tetrasubstituted imidazoles. | chemrxiv.orgorganic-chemistry.org |

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions represent another cornerstone in the synthesis of the imidazole ring. These methods involve the formation of the heterocyclic ring through intramolecular or intermolecular condensation with the elimination of a small molecule like water.

Cyclocondensation reactions often involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound in a protic organic solvent to form an aromatic pyrazine (B50134) ring, which can be a precursor to imidazole-containing structures. jlu.edu.cn For instance, the reaction of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile with various electrophiles can lead to imidazo[1,2-a]quinoxaline (B3349733) ring systems through a 6-endo-trig cyclization. rsc.orgresearchgate.net

Annulation strategies can be employed to fuse an imidazole ring onto an existing molecular scaffold. A notable example is the rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones, which can lead to the formation of a trisubstituted imidazole ring. mdpi.com This process involves a 1,1-insertion of an N-H bond into an α-imino rhodium carbene, followed by an intramolecular 1,4-conjugate addition. mdpi.com Another strategy involves the stepwise annulation of pyrrolic rings of a porphyrin to form imidazole rings. nih.gov

| Strategy | Starting Materials | Product Type | Key Features | Relevant Citations |

|---|---|---|---|---|

| Cyclocondensation | 1,2-Diamine, 1,2-Dicarbonyl | Pyrazine derivatives (precursors) | Forms aromatic heterocyclic systems. | jlu.edu.cn |

| Pictet-Spengler type | 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile, Aldehydes/Ketones | Imidazo[1,2-a]quinoxalines | Microwave-promoted, 6-endo-trig cyclization. | rsc.orgresearchgate.net |

| Rhodium-catalyzed Annulation | N-sulfonyl-1,2,3-triazole, β-enaminone | Trisubstituted imidazoles | Regioselective, proceeds via rhodium carbene intermediate. | mdpi.com |

Metal-Catalyzed Coupling Reactions in Imidazole Synthesis

Transition metal-catalyzed reactions have revolutionized the synthesis of nitrogen-containing heterocycles, including imidazoles, by enabling the efficient and selective formation of C-N and C-C bonds. mdpi.comscilit.comresearchgate.net Various metals, such as copper, palladium, and rhodium, have been successfully employed. organic-chemistry.orgnih.gov

Copper-catalyzed reactions are particularly prominent. For example, a copper-catalyzed three-component cascade annulation of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles or dihydroimidazoles depending on the reaction conditions. organic-chemistry.org Another approach involves a copper-catalyzed [3+2] cycloaddition reaction to produce multisubstituted imidazoles with high regioselectivity, using oxygen as the oxidant. organic-chemistry.org

Iron, being an inexpensive and abundant metal, is also utilized in imidazole synthesis. Iron-catalyzed reactions can construct two C-N bonds simultaneously from α,β-unsaturated ketones and amidines. mdpi.com Rhodium(II) catalysts are effective in the reaction of 1-sulfonyl triazoles with nitriles to give imidazoles in good yields. organic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants | Key Advantages | Relevant Citations |

|---|---|---|---|---|

| Copper | Three-component cascade annulation | α,β-unsaturated ketoximes, paraformaldehyde, amines | Divergent synthesis of imidazoles and dihydroimidazoles. | organic-chemistry.org |

| Copper | [3+2] Cycloaddition | (Varies) | High regioselectivity, uses oxygen as an oxidant. | organic-chemistry.org |

| Iron | Cyclization | α,β-unsaturated ketones, amidines | Inexpensive catalyst, simultaneous C-N bond formation. | mdpi.com |

| Rhodium(II) | Cycloaddition | 1-sulfonyl triazoles, nitriles | Good to excellent yields, proceeds via rhodium iminocarbenoids. | organic-chemistry.org |

| Palladium | Various coupling reactions | (Varies) | Versatile for C-N and C-C bond formation. | nih.gov |

Microwave-Assisted and Green Chemistry Routes for Imidazole Synthesis

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazoles. jetir.orgresearchgate.netwjbphs.com Microwave irradiation often leads to significantly shorter reaction times, higher yields, and fewer by-products compared to conventional heating methods. nih.gov

Microwave-assisted protocols have been successfully applied to the Debus-Radziszewski synthesis, allowing for the one-pot synthesis of 2,4,5-triphenyl imidazoles in minutes with high yields. jetir.org Similarly, microwave energy can be used for the sequential, two-step, one-pot synthesis of complex imidazole derivatives in a green solvent like ethanol. nih.govtubitak.gov.tr Solvent-free microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine has also been reported. organic-chemistry.org

Other green chemistry approaches include the use of biodegradable and non-toxic catalysts, such as lemon juice, which contains citric acid and can facilitate acid-catalyzed MCRs in aqueous media. researchgate.netjipbs.com Water itself is increasingly used as a green solvent for imidazole synthesis. researchgate.netwjbphs.com Electrochemical methods also offer a green alternative, avoiding the need for transition metal catalysts and chemical oxidants. rsc.org

| Approach | Key Features | Example Application | Relevant Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced by-products. | One-pot synthesis of 2,4,5-triphenyl imidazoles. | jetir.orgnih.govtubitak.gov.tr |

| Solvent-Free Synthesis | Reduced waste, simplified workup, environmentally friendly. | Microwave-assisted synthesis of 4,5-disubstituted imidazoles. | organic-chemistry.orgasianpubs.org |

| Bio-catalysis | Use of natural, non-toxic catalysts. | Lemon juice catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles. | researchgate.netjipbs.com |

| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent. | Synthesis of triphenyl-imidazole. | researchgate.netwjbphs.com |

| Electrochemical Synthesis | Avoids metal catalysts and chemical oxidants. | Tandem Michael addition/azidation/intramolecular cyclization. | rsc.org |

Regioselective Functionalization of the Aniline (B41778) Moiety in this compound

Once the this compound core is synthesized, further derivatization often focuses on the selective functionalization of the aniline ring. The position of substitution (ortho-, meta-, or para- to the amino group) is crucial for modulating the molecule's properties.

Strategies for ortho-, meta-, and para-Substitution Patterns

Controlling the regioselectivity of reactions on the aniline ring is a significant synthetic challenge due to the activating and directing effects of the amino group, which typically favors ortho- and para- substitution in electrophilic aromatic substitution reactions. acs.org

Ortho-Substitution: Achieving selective ortho-functionalization often relies on the use of directing groups. bath.ac.uk These groups, temporarily attached to the nitrogen atom, can coordinate to a metal catalyst, bringing it in close proximity to the ortho C-H bond and facilitating its activation. bath.ac.ukthieme-connect.com Palladium-catalyzed ortho-arylation of anilides is a common strategy. thieme-connect.comnih.gov Recent advances have also demonstrated the direct ortho-arylation of unprotected anilines using a cooperating ligand that drives both chemo- and regioselectivity. uva.es

Meta-Substitution: The meta-position of aniline is the least reactive, making its direct functionalization particularly challenging. uva.nl A successful strategy involves a relay mechanism where an initial ortho-cyclopalladation is relayed to the meta-position using a transient mediator like norbornene. acs.orgnih.gov This approach has been used for the meta-C-H arylation of aniline derivatives. acs.orguva.nlnih.gov Another method employs a nitrile-containing directing template to achieve meta-C-H olefination under microwave-assisted conditions. rsc.org

Para-Substitution: While the amino group naturally directs electrophiles to the para-position, achieving exclusive para-substitution can still be challenging. Blocking the ortho-positions with other substituents is a common tactic to force para-selectivity. thieme-connect.com Specific ligand and catalyst systems can also promote para-selective C-H functionalization. For instance, a pyridine-based ligand has been shown to enable selective para-substitution in certain arylation reactions. bath.ac.uk

| Position | Strategy | Key Features | Example Reaction | Relevant Citations |

|---|---|---|---|---|

| ortho | Directing Groups | Chelation-assisted C-H activation by a metal catalyst. | Palladium-catalyzed arylation of N-acyl anilines. | bath.ac.ukthieme-connect.comnih.gov |

| ortho | Cooperating Ligand | Direct arylation of unprotected anilines without directing groups. | Pd-catalyzed direct C-H arylation with a [2,2'-bipyridin]-6(1H)-one ligand. | uva.es |

| meta | Relay Catalysis | Use of a transient mediator (e.g., norbornene) to relay activation from ortho to meta position. | Palladium-catalyzed meta-C-H arylation. | acs.orgnih.gov |

| meta | Directing Template | A removable template directs functionalization to the meta position. | Microwave-assisted meta-C-H olefination using a nitrile template. | rsc.org |

| para | Blocking Groups | Steric hindrance at ortho positions forces substitution at the para position. | Electrophilic aromatic substitution on 2,6-disubstituted anilines. | thieme-connect.com |

Introduction of Diverse Functional Groups on the Aniline Ring

The functionalization of the aniline ring of this compound is a key strategy for modulating its chemical and biological properties. Various synthetic methods allow for the introduction of a wide array of functional groups, leading to derivatives with tailored characteristics.

Electrophilic aromatic substitution reactions are commonly employed to introduce substituents onto the aniline ring. For instance, halogenation can be achieved using appropriate halogenating agents, yielding chloro, bromo, or fluoro derivatives. Nitration, followed by reduction, provides a pathway to introduce additional amino groups or other nitrogen-containing functionalities. The reactivity of the aniline moiety also allows for coupling reactions, which are pivotal in creating more complex molecular architectures. For example, the amino group can be diazotized and subsequently replaced by a variety of substituents. smolecule.com

Furthermore, the strategic placement of electron-withdrawing or electron-donating groups on the aniline ring can significantly influence the electronic properties of the entire molecule. This is particularly important in the context of developing materials with specific electronic or optical properties, or in fine-tuning the binding affinity of the molecule to a biological target. The synthesis of derivatives like 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline highlights the introduction of potent electron-withdrawing groups to alter the compound's characteristics. smolecule.com

The following table provides examples of functionalized aniline ring derivatives of this compound and the synthetic methods employed.

| Derivative Name | Functional Group Introduced | Synthetic Method |

| 3-chloro-4-(1H-imidazol-1-yl)aniline | Chlorine | Halogenation |

| 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline | Trifluoromethyl | Multi-step synthesis involving coupling reactions |

| 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline | Difluoromethyl, Methyl | Multi-step synthesis |

Derivatization Strategies for Enhancing the Academic Utility of this compound

Derivatization of this compound is a cornerstone for exploring its full potential in academic and industrial research. These strategies focus on modifying specific sites of the molecule to generate libraries of compounds for various studies.

Chemical Modifications at the Imidazole Nitrogen

The imidazole ring of this compound possesses a nitrogen atom that is amenable to various chemical modifications. Alkylation, for instance, is a common strategy to introduce different alkyl or aryl groups at this position. mdpi.com This can be achieved by reacting the parent compound with a suitable alkyl halide or other electrophilic reagents. Such modifications can significantly impact the steric and electronic properties of the imidazole moiety, which in turn can influence its interaction with biological targets or its performance in material applications. For example, the synthesis of 3-(1-isopropyl-1H-imidazol-2-yl)aniline introduces an isopropyl group on the imidazole ring, altering its lipophilicity and steric bulk. chemscene.com

These modifications are crucial in structure-activity relationship (SAR) studies, where the goal is to understand how changes in a specific part of the molecule affect its biological activity. By systematically varying the substituent at the imidazole nitrogen, researchers can probe the binding pocket of a target protein or optimize the compound's pharmacokinetic properties.

The table below illustrates some examples of derivatives with modifications at the imidazole nitrogen.

| Derivative Name | Modification at Imidazole Nitrogen |

| 3-(1-Isopropyl-1h-imidazol-2-yl)aniline | Isopropyl group |

| 3-(1-Ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole | Ethyl group |

| N-(2,6-dimethylphenyl)-N-[3-(1 H-imidazol-1-yl)propyl]-1 H-imidazole-1-acetamide | Propyl chain linked to another imidazole |

Amide and Ester Formations for Structure-Activity Relationship Studies

The primary amino group on the aniline ring of this compound serves as a versatile handle for creating amide and ester derivatives. acs.org These transformations are fundamental in medicinal chemistry for conducting structure-activity relationship (SAR) studies. mdpi.comacs.org

Amide bond formation is typically achieved by reacting the aniline with a carboxylic acid or its activated derivative, such as an acid chloride or an anhydride. nih.govmdpi.com A variety of coupling reagents, like HBTU or HATU, can facilitate this reaction, allowing for the synthesis of a diverse library of amide compounds. acs.org Similarly, ester derivatives can be prepared, although less commonly for this specific scaffold, by reacting the aniline with appropriate reagents under specific conditions.

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure. By introducing different substituents through amide or ester linkages, researchers can investigate the impact of size, shape, and electronic properties on the biological activity of the resulting compounds. acs.org For instance, the synthesis of amide derivatives has been instrumental in the development of potent enzyme inhibitors. acs.org

The following table presents examples of amide derivatives synthesized from this compound and the coupling agents used.

| Derivative Type | Reactant | Coupling Agent |

| Amide | Carboxylic Acid/Acid Chloride | HBTU, HATU |

| Amide | Bromoacetyl bromide | - |

| α,β-unsaturated amide | - | - |

Conjugation Techniques for Advanced Material and Biological Applications

Conjugation chemistry offers a powerful approach to link this compound to other molecules, thereby creating hybrid structures with enhanced or novel properties for advanced material and biological applications. nih.gov This strategy can improve the bioavailability and pharmacokinetic profile of peptide-based drugs by conjugating them with heterocyclic moieties like imidazole. nih.gov

In materials science, the imidazole moiety can act as a ligand for metal ions, making its conjugates suitable for the development of catalysts and conductive polymers. smolecule.com The aniline group provides a reactive site for attaching the molecule to polymer backbones or other material scaffolds.

For biological applications, this compound can be conjugated to biomolecules such as peptides, amino acids, or targeting ligands. nih.gov This can lead to compounds with improved cell permeability, target specificity, or therapeutic efficacy. For example, the conjugation of bioactive heterocycles with amino acids has been shown to enhance their antimicrobial or antioxidant activities. nih.gov Various chemical and enzymatic methods are available for protein-protein conjugation, which can be adapted for linking this compound derivatives to proteins. acs.org

The table below summarizes different types of conjugation and their potential applications.

| Conjugate Type | Conjugated Moiety | Potential Application |

| Peptide Conjugate | Peptides/Amino Acids | Enhanced therapeutic properties, improved bioavailability |

| Polymer Conjugate | Polymer backbones | Conductive materials, sensors |

| Biomolecule Conjugate | Targeting ligands, Proteins | Targeted drug delivery, diagnostics |

Purification and Isolation Techniques for Research-Grade this compound Analogs

The synthesis of this compound analogs for research purposes necessitates high purity. Therefore, effective purification and isolation techniques are critical to remove unreacted starting materials, byproducts, and other impurities. acs.org

A common initial workup procedure involves acid-base washes to separate the desired amine product from non-basic impurities. acs.org For many derivatives, crystallization is an effective method for obtaining highly pure solid material. The choice of solvent for recrystallization is crucial and is often determined empirically to maximize yield and purity.

Chromatographic techniques are widely employed for the purification of these analogs. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating compounds based on their polarity. mdpi.com The selection of the eluent system is optimized to achieve good separation between the product and impurities. For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) is often the method of choice. The purity of the final compound is typically assessed by analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. msesupplies.com In some cases, a solid-phase workup procedure using commercially available resins can simplify the purification process by avoiding aqueous workups. acs.org

The table below outlines common purification techniques and the types of impurities they are effective at removing.

| Purification Technique | Principle of Separation | Common Impurities Removed |

| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Non-basic organic impurities, acidic byproducts |

| Crystallization | Differential solubility in a given solvent at different temperatures | Soluble impurities, isomeric byproducts |

| Column Chromatography | Differential adsorption on a stationary phase | Byproducts with different polarity, unreacted starting materials |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning | Close-eluting isomers, trace impurities |

Iii. Theoretical and Computational Investigations of 3 1h Imidazol 1 Yl Aniline

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular structure, electronic properties, and reactivity of complex organic molecules like 3-(1H-imidazol-1-yl)aniline.

DFT calculations are frequently employed to determine the optimized geometry and electronic structure of this compound and its derivatives. For instance, studies on related imidazole-containing compounds often utilize the B3LYP functional with a 6-311G(d,p) or higher basis set to calculate the optimized bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net These calculations help in understanding the molecule's three-dimensional conformation and the spatial arrangement of its constituent atoms.

In a study on a derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, DFT calculations were used to optimize the molecular structure and analyze vibrational spectroscopic data. researchgate.netnih.gov The trifluoromethyl group, being a strong electron-withdrawing group, was found to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to a blue shift in photoluminescent emissions. ossila.com Similarly, for 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, DFT calculations predicted a HOMO-LUMO gap of 4.2–4.5 eV, indicating moderate electronic delocalization. vulcanchem.com

The electronic properties, such as total energy, dipole moment, and polarizability, are also key parameters derived from DFT studies. These values are crucial for understanding the molecule's stability and its interaction with external electric fields.

Table 1: Representative Calculated Electronic Properties for Imidazole (B134444) Derivatives

| Property | Calculated Value | Reference |

| HOMO-LUMO Gap | 4.2–4.5 eV | vulcanchem.com |

| Dipole Moment | Varies with derivative | bohrium.com |

| Total Energy | Varies with derivative | bohrium.com |

Note: The specific values for the parent this compound may vary, and the table presents data for closely related structures to illustrate the typical outputs of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful application of quantum chemical calculations for predicting the reactivity of a molecule. The energies and spatial distributions of the HOMO and LUMO are of particular interest. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For derivatives of this compound, FMO analysis has shown that the HOMO is often localized on the aniline (B41778) and imidazole rings, while the LUMO can be distributed across the entire molecule or localized on specific substituents. vulcanchem.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

In a study on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, TD-DFT was used to study electronic properties like HOMO and LUMO energies. researchgate.net Similarly, for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the HOMO-LUMO gap was a key factor in understanding its electronic and optical properties. ossila.com

Table 2: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

| Orbital | Energy (eV) | Reference |

| HOMO | -5.8 | vulcanchem.com |

| LUMO | -1.6 | vulcanchem.com |

| Energy Gap (ΔE) | 4.2 | vulcanchem.com |

Note: The values are for 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline and serve as an illustrative example.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are computational methods used to understand the distribution of electron density within a molecule and the nature of intramolecular interactions. researchgate.netresearchgate.net While Mulliken charge analysis provides a simple and fast method for calculating partial atomic charges, it is known to be highly dependent on the basis set used. stackexchange.com

NBO analysis, on the other hand, provides a more reliable picture of electron distribution by considering the Lewis-like bonding structure and delocalization of electron density from filled Lewis-type NBOs to empty non-Lewis NBOs. researchgate.netstackexchange.com This analysis can reveal important information about hyperconjugative interactions and charge transfer within the molecule. researchgate.net For instance, NBO analysis of imidazole derivatives has confirmed intramolecular charge transfer interactions, which contribute to their stability and electronic properties. mdpi.comresearchgate.net

In studies of related imidazole compounds, NBO analysis has been used to characterize intramolecular rehybridization and delocalization of electron density. researchgate.net For example, in 3-(1H-imidazole-1-yl)-1-phenylpropan-1-ol, the electronegative nitrogen atom N54 was found to have a charge of -0.36, indicating its role in the molecule's electronic landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with biological macromolecules.

Conformational analysis of the this compound system is crucial for understanding its flexibility and the different spatial arrangements it can adopt. The rotational barrier around the C-N bond connecting the aniline and imidazole rings determines the relative orientation of these two moieties. Theoretical studies on similar systems have explored the potential energy surface to identify stable conformers. nih.gov

Tautomerism is a well-known phenomenon in imidazole-containing compounds. mdpi.com The imidazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. While not extensively detailed specifically for this compound in the provided context, studies on related imidazoles show that both tautomers can coexist in solution and even in the solid state, with the preferred tautomer being influenced by the solvent and intermolecular interactions. mdpi.com Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into their equilibrium populations. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and for understanding the biological activity of molecules like this compound and its derivatives.

Several studies have employed molecular docking to investigate the interaction of imidazole derivatives with various protein targets. For example, derivatives of this compound have been docked into the active sites of enzymes like GlcN-6-P synthase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). tbzmed.ac.irresearchgate.net These studies have revealed key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. tbzmed.ac.irajchem-a.com

In one study, a derivative of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline showed a strong binding affinity for VEGFR2 with a binding energy of -9.6 kcal/mol. nih.gov Another study on imidazole derivatives reported binding energies ranging from -11.35 to -10.40 kcal/mol with COX-2. ajchem-a.com These binding affinities are indicative of the potential of these compounds to act as inhibitors of these enzymes.

Table 3: Representative Molecular Docking Results for Imidazole Derivatives

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| VEGFR2 (PDB ID: 2XIR) | HTB | -9.6 | Not specified | nih.gov |

| EGFR | Compound 8k | -8.76 | Met796 | tbzmed.ac.ir |

| VEGFR-2 | Compound 8k | -9.03 | Cyc919 | tbzmed.ac.ir |

| GlcN-6-P synthase | Compound 4a | Not specified | Ser347 | researchgate.net |

| COX-2 | Compound IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 | ajchem-a.com |

Note: HTB is 2-hydroxy-5-((3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl)phenyl)diazenyl)benzaldehyde. Compound 8k is 7-(2-(1H-imidazol-1-yl)ethoxy)-6-methoxy-N-m-tolylquinazolin-4-amine. Compound 4a is an imidazole derivative containing a substituted pyrazole (B372694) moiety. Compound IIb is a 3-ethyl-1H-indole derivative containing an imidazolidinone pharmacophore.

Prediction of Binding Affinities and Pharmacophore Modeling

Computational methods are instrumental in modern drug discovery for predicting how a molecule like this compound and its derivatives might interact with biological targets. The prediction of binding affinities through molecular docking and the development of pharmacophore models are key techniques in this in silico approach.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity. For instance, in studies of related heterocyclic compounds, docking studies have predicted strong binding affinities to targets like cyclooxygenase-2 (COX-2), with scores significantly better than reference drugs. ajchem-a.com For a derivative of this compound, specifically ({[(1E)-3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone, predicted docking binding energy was used to provide insight into its potential biological activity as an anti-Candida agent. mdpi.com The binding mechanisms of imidazole derivatives with enzymes can be further elucidated using a combination of molecular docking, free energy perturbation, and quantum chemical calculations. rsc.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. These models are crucial for screening large databases of compounds to find new potential drugs. For example, research on 2-imidazol-1-ylpyrimidine derivatives, which are structurally related to this compound, utilized pharmacophore models derived from Quantitative Structure-Activity Relationship (QSAR) equations to rationalize ligand binding modes. researchgate.net This approach was validated and subsequently used to screen the National Cancer Institute (NCI) database, leading to the discovery of novel inhibitors for neuronal nitric oxide synthase (nNOS). researchgate.net Similarly, a pharmacophore-hybridization strategy has been employed in the search for new NLRP3 inflammasome inhibitors, demonstrating the power of this technique in designing novel chemical scaffolds. mdpi.com These methodologies suggest that a pharmacophore model for this compound could be developed to identify key interaction points, such as hydrogen bond donors/acceptors and aromatic rings, guiding the design of more potent and selective analogs.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR studies provide a framework for understanding the relationship between the chemical structure of a compound and its biological activity. These computational tools are essential for optimizing lead compounds and predicting the properties of new molecules.

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are the foundation of any QSAR model. For this compound and its analogs, a wide range of descriptors can be calculated to quantify their structural features. nih.govnih.gov These include constitutional descriptors (e.g., molecular weight), physicochemical properties (e.g., logP), and topological indices (e.g., topological polar surface area).

PubChem, a public repository of chemical information, provides a set of computed descriptors for this compound and its close analog, 3-(1H-imidazol-1-ylmethyl)aniline. nih.govnih.gov A comparison of these descriptors highlights the subtle structural and property differences that can influence biological activity.

| Computational Descriptor | This compound | 3-(1H-Imidazol-1-ylmethyl)aniline (Analog) | Reference |

|---|---|---|---|

| Molecular Formula | C9H9N3 | C10H11N3 | nih.govnih.gov |

| Molecular Weight | 159.19 g/mol | 173.21 g/mol | nih.govnih.gov |

| XLogP3-AA (LogP) | 1.5 | Not Available | nih.gov |

| XLogP3 (LogP) | Not Available | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govnih.gov |

| Rotatable Bond Count | 1 | 2 | nih.govnih.gov |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | 43.8 Ų | nih.govnih.gov |

| Complexity | 149 | 160 | nih.govnih.gov |

In broader QSAR studies on related heterocyclic compounds, descriptors such as the octanol-water partition coefficient (logP(o/w)), topological polar surface area (TPSA), molecular weight, and quantum-chemical descriptors like ionization potential (AM1-IP) have been shown to correlate with biological activity. ajsp.net

Predictive models, primarily through QSAR, are used to forecast the biological activity and therapeutic potential of novel compounds based on their structural descriptors. By establishing a mathematical relationship between the descriptors and a known biological response (e.g., IC50 values), these models can screen virtual libraries of compounds or guide the synthesis of new derivatives with enhanced properties.

For classes of compounds related to this compound, various predictive models have been successfully developed:

QSAR for Calcium Channel Antagonists: A QSAR study on imidazolyl derivatives of 1,8-acridinediones developed a model linking descriptors like TPSA and logP(o/w) to their in-vitro biological activities as calcium channel blockers. ajsp.net This model was then used to design a new set of derivatives. ajsp.net

3D-QSAR for PI3Kα Inhibitors: For 2-difluoromethylbenzimidazole derivatives, 3D-QSAR models (CoMFA and CoMSIA) were created to elucidate the relationship between key structural features and their inhibitory activity against the PI3Kα enzyme. mdpi.com These models provided insights that led to the design of five new potential inhibitors. mdpi.com

ADME Prediction: Computational models are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For novel indole (B1671886) derivatives, ADME predictions were used to validate their drug-likeness and favorable pharmacokinetic profiles. ajchem-a.com Similarly, for potential Alzheimer's disease therapeutics containing an imidazole moiety, predicted blood-brain barrier (logBB) permeability and human intestinal absorption values suggested they could reach their target in the central nervous system. rsc.org

| Compound Class | Modeling Technique | Predicted Property / Therapeutic Potential | Reference |

|---|---|---|---|

| 1,8-Acridinedione Imidazolyl Derivatives | 2D-QSAR | Calcium Channel Antagonist Activity | ajsp.net |

| 2-Difluoromethylbenzimidazole Derivatives | 3D-QSAR (CoMFA/CoMSIA) | PI3Kα Inhibition | mdpi.com |

| 3-Ethyl-1H-Indole Derivatives | ADME Prediction | Drug-likeness and Pharmacokinetic Profile | ajchem-a.com |

| Imidazole Derivatives for Alzheimer's | ADME Prediction (logBB) | Blood-Brain Barrier Permeability | rsc.org |

| Thiourea Derivatives with Imidazole | Binding Affinity Prediction | Potential Anti-HIV Activity | researchgate.net |

Iv. Advanced Applications and Research Horizons of 3 1h Imidazol 1 Yl Aniline

Medicinal Chemistry Research and Drug Discovery Initiatives

The field of medicinal chemistry has seen a surge of interest in imidazole-containing compounds due to their wide-ranging pharmacological activities. nih.gov These activities include anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects. nih.gov The 3-(1H-imidazol-1-yl)aniline structure, specifically, offers a unique combination of functional groups that can be modified to create derivatives with enhanced therapeutic properties. a2bchem.com

Exploration as a Lead Compound or Scaffold in Drug Development

This compound is considered a valuable lead compound in drug discovery. smolecule.com Its structure serves as a key building block for creating diverse heterocyclic compounds with significant biological activity. a2bchem.com The imidazole (B134444) ring is a common feature in many clinically approved drugs, including antifungal and anti-ulcer medications. smolecule.com Similarly, the aniline (B41778) moiety is present in various therapeutic agents like analgesics and anticonvulsants. smolecule.com The combination of these two pharmacophores in this compound provides a promising starting point for the development of new drugs with improved efficacy and targeted action. smolecule.com Researchers utilize this compound to generate libraries of diverse molecules, which are then screened for specific therapeutic effects. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound. These studies involve synthesizing a series of derivatives by modifying different parts of the molecule and then evaluating how these changes affect their biological activity. smolecule.com

Key areas of modification and their observed effects include:

Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can significantly influence the biological activity of the derivatives. For example, in some anticancer imidazole derivatives, substitutions on the aniline moiety had little effect on activity, whereas in anti-inflammatory derivatives, a meta-chloro or para-methoxy group resulted in potent activity. nih.govnih.gov

Modification of the Imidazole Ring: Alterations to the imidazole ring, such as the introduction of different substituents, can impact the compound's interaction with biological targets. smolecule.com For instance, methyl substitution on the imidazole ring can alter the chemical properties and biological activities of the resulting compounds. smolecule.com

Linker Modification: In derivatives like 3-(1H-imidazol-1-ylmethyl)aniline, the methylene (B1212753) linker between the imidazole and aniline moieties can be a target for modification to explore its impact on activity. smolecule.com

These SAR studies provide valuable insights into the functional groups and structural features that are essential for the desired therapeutic effects, guiding the design of more potent and selective drug candidates. smolecule.com

Targeted Therapeutic Applications of Imidazole-Aniline Constructs

The versatile scaffold of this compound has been explored for a variety of targeted therapeutic applications, leveraging the inherent biological activities of the imidazole and aniline moieties.

Derivatives of this compound have shown significant promise as anticancer agents, with research demonstrating their ability to inhibit tumor growth across various cancer cell lines. The imidazole ring is a key structural feature in several clinically used anticancer drugs. frontiersin.org

Mechanisms of Action:

Imidazole-based anticancer agents, including those derived from this compound, exhibit a wide range of mechanisms of action: nih.gov

Enzyme Inhibition: They can inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and topoisomerases. frontiersin.org For example, some imidazole derivatives have shown potent inhibition of BRAFV600E kinase. dovepress.com

Apoptosis Induction: Many imidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. dovepress.comnih.gov

Cell Cycle Arrest: They can cause cell cycle arrest at different phases, such as the G1 or G2/M phase, preventing cancer cells from dividing and proliferating. dovepress.com

Inhibition of Angiogenesis: Some imidazole derivatives can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.gov

Microtubule Disruption: Certain imidazole-containing compounds act as antitubulin agents, disrupting the microtubule network essential for cell division. nih.gov

Research Findings:

| Derivative Type | Cancer Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamide derivatives | Various cancer cell lines | Good cytotoxic activity | 7.5 - 11.1 µM | frontiersin.org |

| 1-substituted imidazole derivatives | Cervical cancer | High anticancer activity | Not specified | pharmascholars.com |

| Structurally similar compounds | Various cancer cell lines | Potent antiproliferative effects | 0.29 - 5.0 µM | |

| Compound C9 | Cervical cancer | Potent anticancer activity | 0.08 µM | dovepress.com |

| Compound C2 | Breast cancer (MCF-7) | Higher activity than Doxorubicin | 0.75 µM | dovepress.com |

| Compound C13 | NCI60 human cancer cell line and melanoma | Greatest activity via BRAFV600E kinase inhibition | 2.4 µM and 1.8 µM, respectively | dovepress.com |

The imidazole moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat various pathogens, including bacteria, fungi, and viruses. nih.gov

Mechanisms of Action:

The antimicrobial action of imidazole derivatives can involve: nih.gov

Inhibition of Cell Wall Synthesis: Disrupting the formation of the microbial cell wall.

Interference with DNA Replication: Preventing the replication of microbial genetic material.

Cell Membrane Disruption: Damaging the integrity of the microbial cell membrane.

Biological Evaluation and Research Findings:

Numerous studies have demonstrated the antimicrobial efficacy of imidazole derivatives.

| Derivative/Compound | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| This compound derivative | Klebsiella pneumoniae | MIC of 12.5 µg/mL | |

| Imidazole derivative HL1 | Staphylococcus aureus | MIC of 625 µg/mL | nih.gov |

| Imidazole derivative HL1 | MRSA | MIC of 1250 µg/mL | nih.gov |

| Imidazole derivative HL2 | Staphylococcus aureus and MRSA | MIC of 625 µg/mL | nih.gov |

| Imidazole derivative HL2 | Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii | MIC of 2500 µg/mL | nih.gov |

| 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl) phenyl) benzamide | Gram-positive and Gram-negative bacteria | Good antibacterial activity | pharmascholars.com |

| 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl) sulfamoyl) phenyl) benzamide | Fungi | Good antifungal activity | pharmascholars.com |

Derivatives of this compound have also been explored for their potential to modulate inflammatory and immune responses. smolecule.com The imidazole nucleus is a key component in various compounds with anti-inflammatory properties. orientjchem.org

Mechanisms of Action:

The anti-inflammatory effects of imidazole derivatives can be attributed to several mechanisms, including:

Modulation of Cell Signaling Pathways: Influencing signaling pathways involved in inflammation.

Inhibition of Inflammatory Mediators: Reducing the production of pro-inflammatory cytokines. orientjchem.org

Enzyme Inhibition: Inhibiting enzymes like cyclooxygenase (COX) that are involved in the inflammatory process. orientjchem.org

Research Findings:

Studies have shown that certain imidazole derivatives can enhance immune responses, suggesting their potential use as vaccine adjuvants. In terms of anti-inflammatory activity, specific substitutions on the aniline ring of benzimidazole (B57391) derivatives have been shown to be crucial. For instance, a meta-chloro or para-methoxy group can lead to potent anti-inflammatory activity. nih.gov Some synthesized imidazole derivatives have demonstrated significant anti-inflammatory effects in experimental models, such as the carrageenan-induced paw edema model. orientjchem.org

Enzyme Inhibition Studies

The imidazole ring is a well-known coordinating group for metal ions, including the heme iron central to cytochrome P450 (CYP450) enzymes. Consequently, this compound and its derivatives are subjects of significant interest in enzyme inhibition studies. Research indicates that the parent compound interacts with and can inhibit CYP450 enzymes, which are critical in drug metabolism. mdpi.com This inhibitory action can modulate the biochemical pathways and influence the pharmacokinetics of other drugs. mdpi.com

While specific inhibitory constants (Kᵢ) for the parent compound are not widely detailed in the reviewed literature, numerous studies on its derivatives highlight the potential of the imidazole-aniline scaffold for developing potent and selective enzyme inhibitors against various targets. For instance, a derivative, 3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline, has been identified as a potential inhibitor of certain CYP450 enzymes. mdpi.com Further modifications of the scaffold have led to inhibitors for other enzyme classes, including indoleamine 2,3-dioxygenase 1 (IDO1), aromatase, and Epidermal Growth Factor Receptor (EGFR) kinase. unil.chasianpubs.orgtandfonline.com A computational study involving the docking of a derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, identified it as a promising fragment for designing new protein kinase inhibitors. hzdr.de

| Derivative Structure/Name | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| This compound | Cytochrome P450 (CYP450) Enzymes | General inhibition, influencing drug metabolism. | mdpi.com |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Protein Kinases (Computational) | Considered a promising fragment for developing kinase inhibitors based on favorable docking scores. | hzdr.de |

| 4-Phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | The 4-phenyl-imidazole scaffold is a known IDO1 ligand; substitutions on the phenyl ring modulate inhibitory activity. | unil.ch |

| Imidazole derivatives of pyrrolidone carboxylic acids | Aromatase | Derivatives showed significant aromatase inhibition with Kᵢ values below 78.0 µM. | asianpubs.org |

| N-(3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Epidermal Growth Factor Receptor (EGFR) | Potently inhibited EGFR with an IC₅₀ value of 0.12 µM. | tandfonline.com |

Receptor Binding Studies and Selectivity Profiling

The imidazole and aniline moieties are common pharmacophores found in ligands for various biological receptors. Derivatives of this compound are therefore investigated for their receptor binding affinity and selectivity. Studies suggest that imidazole-containing compounds can activate Toll-like receptor (TLR) pathways, which could lead to enhanced immune responses. mdpi.com

The broader scaffold has been explored for its interaction with other receptor types. For example, molecular docking studies of triphenyl imidazole derivatives showed that they fit appropriately into the binding pocket of the GABA-A receptor, suggesting potential for developing anxiolytic agents. Furthermore, the positional isomer, 4-(1H-imidazol-1-yl)aniline, has been shown to bind effectively to proteins such as immunoglobulin G (IgG) and bovine serum albumin (BSA), demonstrating the scaffold's ability to participate in crucial biochemical interactions. smolecule.com While specific binding data for this compound is limited, the research on its analogs underscores the utility of this structural motif in designing receptor-targeted molecules.

| Derivative/Isomer | Target Receptor/Protein | Key Findings | Reference |

|---|---|---|---|

| Imidazole derivatives | Toll-like Receptors (TLRs) | Implicated in the activation of TLR pathways, potentially enhancing immune responses. | mdpi.com |

| Triphenyl imidazole derivatives | GABA-A Receptor (Docking Study) | Compounds appropriately docked into the binding pocket, indicating potential as anxiolytic agents. | |

| 4-(1H-imidazol-1-yl)aniline | Immunoglobulin G (IgG), Bovine Serum Albumin (BSA) | Effectively binds to these proteins, influencing their stability and activity. | smolecule.com |

| 3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | General Receptors | Used in investigations related to receptor interactions. | mdpi.com |

Applications in Materials Science and Engineering

The dual functionality of this compound makes it a versatile building block in materials science for creating polymers, ligands for catalysis, and components for advanced electronic devices.

Development of Catalysts and Ligands for Metal Coordination

The this compound structure is an excellent bidentate or bridging ligand in coordination chemistry. The imidazole ring's nitrogen atoms can coordinate with a wide range of metal ions, while the aniline group offers an additional site for functionalization or coordination. This makes the compound a valuable precursor for synthesizing metal complexes with interesting electronic and catalytic properties. mdpi.com For instance, palladium(II) complexes featuring amido-functionalized N-heterocyclic carbene (NHC) ligands, which share structural similarities, have been synthesized and studied for their catalytic activity in Suzuki coupling reactions. mdpi.com

Derivatives of this compound serve as crucial ligands for creating organometallic complexes. Notably, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is used to synthesize homoleptic iridium (Ir) complexes where the imidazole and aryl groups coordinate to the iridium metal center. scielo.org.mx Furthermore, more complex trigonal ligands like Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) are designed as versatile building blocks for creating robust metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis and gas storage. unil.ch

Utilization in Organic Electronic Materials and Optoelectronic Devices (e.g., OLEDs)

Imidazole derivatives are widely used in organic light-emitting diodes (OLEDs) as emitters, hosts, and electron-transporting materials due to their strong electron-withdrawing properties and good thermal stability. acmec.com.cn The this compound scaffold is a key component in this field.

A prominent example is the use of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a building block for synthesizing iridium-based triplet emitters. scielo.org.mxjmcs.org.mx These organometallic complexes function as blue phosphorescent emitters in the active layers of OLEDs. scielo.org.mx The presence of the electron-withdrawing trifluoromethyl group on the aniline ring helps to increase the HOMO-LUMO energy gap, which shifts the photoluminescent emission to the blue region of the spectrum. scielo.org.mx This strategic functionalization of the imidazole-aniline core allows for the fine-tuning of the electronic properties of the resulting materials, making them highly suitable for advanced optoelectronic applications. scielo.org.mx

Polymer Science Applications Incorporating Imidazole-Aniline Scaffolds

The bifunctional nature of this compound, with its reactive amine group and stable imidazole ring, makes it an ideal monomer for the synthesis of high-performance polymers. The incorporation of the rigid, polar imidazole ring into polymer backbones can enhance thermal stability and improve solubility in organic solvents. scielo.org.mxresearchgate.net

Specific research has demonstrated the use of this compound (referred to as "I3A" in the literature) as a key monomer in polymerization reactions:

Polyamides: The compound has been used to synthesize bis-imidazole amide monomers, which are then polymerized to create aromatic polyamide-ionenes. These materials are investigated for applications such as gas separation membranes. mdpi.com

Polyimides: In a similar vein, this compound is first reacted with dianhydrides like 6FDA to form di-imide monomers. mdpi.com These monomers are then used in step-growth polycondensation reactions to yield 6FDA-based polyimide-ionenes, which are also developed for gas separation technologies. mdpi.com

These studies confirm that the imidazole-aniline scaffold can be successfully incorporated into polymer chains, imparting desirable properties for advanced material applications. mdpi.commdpi.com

Chemical Biology and Probe Development

In chemical biology, small molecules are designed as probes to investigate and manipulate biological systems. The this compound scaffold is a valuable starting point for the development of such probes due to its inherent biological interaction capabilities and its synthetic tractability.

The enzyme and receptor inhibition profiles of its derivatives demonstrate that the scaffold can be tailored to target specific proteins. This targeting ability can be harnessed to create probes that report on enzyme activity or receptor occupancy. For example, a fluorescent group could be appended to an inhibitory scaffold to visualize the location of a target protein within a cell. While a fluorescent probe based on a more complex tetraphenyl-imidazole aniline has been developed for detecting silver ions, it showcases the potential of the core structure. researchgate.net

A more direct application in probe development is the synthesis of photoaffinity labels. These probes are designed to bind to a target protein and then, upon photoactivation, form a permanent covalent bond, allowing for the identification of the binding site. A recent review highlights an improved synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline, a diazirine-based photoaffinity labeling probe that uses the aniline skeleton as its core structure. mdpi.com This demonstrates how the aniline portion of the this compound scaffold can be modified into a photoreactive group, creating a powerful tool for elucidating drug-protein interactions.

Investigating Reaction Mechanisms Involving Imidazole and Amine Functionalities

The dual functionality of this compound provides a rich platform for investigating a variety of reaction mechanisms. The primary amine group on the aniline ring readily participates in nucleophilic substitution and condensation reactions. smolecule.comsmolecule.com For instance, it can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. smolecule.comsmolecule.com The imidazole ring, with its basic nitrogen atom, can engage in coordination with metal ions, a property crucial in the study of enzyme inhibition.

Researchers have explored several types of reactions involving this compound:

Oxidation: The compound can be oxidized to create imidazole-quinone derivatives.

Reduction: The imidazole ring can undergo reduction to form more saturated structures.

Substitution: The amino group is susceptible to electrophilic substitution, allowing for the synthesis of a wide array of derivatives.

The interplay between the amine and imidazole groups can lead to complex reaction pathways. For example, in metal-catalyzed cross-coupling reactions, the imidazole moiety can act as a ligand, influencing the catalytic cycle, while the amine group can be the site of transformation. nih.gov Mechanistic studies often focus on how the electronic properties of one group affect the reactivity of the other. For instance, the electron-donating nature of the amino group can influence the nucleophilicity of the imidazole ring.

Design and Synthesis of Molecular Probes for Biological Systems

The structural features of this compound make it an attractive scaffold for the design and synthesis of molecular probes for biological systems. The imidazole ring is a known pharmacophore present in many biologically active molecules and can interact with various biological targets through coordination with metal ions in enzymes or by forming hydrogen bonds. smolecule.com The aniline portion of the molecule provides a versatile handle for chemical modification, allowing for the attachment of fluorophores, affinity tags, or other reporter groups.

Derivatives of this compound have been investigated for several biological applications:

Antimicrobial and Antifungal Agents: The imidazole core is a key feature in many antifungal and antimicrobial drugs. smolecule.com

Anticancer Agents: Benzimidazole derivatives, structurally related to this compound, have shown potential in inhibiting cancer cell proliferation.

Enzyme Inhibitors: The ability of the imidazole group to coordinate with metal ions makes its derivatives potential inhibitors for metalloenzymes.

The synthesis of these molecular probes often involves modifying the aniline group through reactions like acylation or by using it as a nucleophile in substitution reactions to attach the desired functionality. smolecule.com

Advanced Analytical Methodologies for Characterization and Quantification in Research

A suite of advanced analytical techniques is employed to thoroughly characterize this compound and its derivatives, providing critical data on their structure, purity, and behavior in various environments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of this compound and its metabolites or derivatives in complex matrices. nih.govuva.nl This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations. In a typical LC-MS/MS setup, the compound is first separated from other components in a sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, and the parent ion is selected and fragmented. The resulting fragment ions (daughter ions) are detected, providing a unique "fingerprint" for the molecule. nih.gov This tandem mass spectrometry approach is crucial for confirming the identity of the analyte and minimizing interferences from the sample matrix. For example, in a study involving the conjugation of short-chain fatty acids to various amines for LC-MS/MS analysis, the parent and daughter ions of the conjugated products were analyzed to ensure accurate detection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are used to map the chemical environment of each proton and carbon atom in the molecule, respectively. rsc.orgresearchgate.net

In ¹H NMR spectroscopy of a related compound, distinct signals were observed for the imidazole C-H proton and the aromatic protons of the aniline ring. Specifically, a singlet for the imidazole C-H was reported at δ 8.08 ppm, while the aniline protons appeared as a triplet at δ 6.73 ppm.

¹³C NMR provides complementary information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.

| Technique | Key Signals (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.08 (s, 1H) | Imidazole C-H | |

| ¹H NMR | δ 6.73 (t, 1H) | Aniline aromatic protons | |

| ¹³C NMR | δ 148.42, 135.81, 129.47, 126.72, 122.45, 118.90, 114.73 | Aromatic and Imidazole Carbons (for 4-(1H-imidazol-1-yl)aniline) | rsc.org |

X-Ray Diffraction for Solid-State Structural Determination

While the specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed research literature, the utility of this technique is well-demonstrated through the analysis of its derivatives. X-ray diffraction is a powerful analytical method that provides unambiguous determination of the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.

A notable illustration of this is the comprehensive structural analysis of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide, a compound that incorporates the this compound moiety. researchgate.netscispace.comwiley.com Through single-crystal X-ray diffraction, researchers were able to confirm the precise solid-state structure of this molecule. scispace.comwiley.com

The investigation established the (E)-configuration of the imine bond within the molecule. researchgate.netscispace.comwiley.com Furthermore, the analysis of the crystal packing revealed that the molecules are stabilized by weak intermolecular hydrogen interactions. researchgate.netscispace.com The compound was found to crystallize in a monoclinic system with the space group P21/c. researchgate.netscispace.comwiley.com The precise dimensions of the unit cell, which is the fundamental repeating block of the crystal lattice, were accurately determined. researchgate.netscispace.comwiley.com

The detailed crystallographic findings for this derivative are presented below, showcasing the level of structural detail achievable with X-ray diffraction. Such data is critical for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials.

Crystallographic Data for (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉N₅O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 5.8093 (2) Å |

| b | 20.5575 (6) Å |

| c | 14.0355 (5) Å |

| α | 90.00° |

| β | 97.365 (2)° |

| γ | 90.00° |

| Volume (V) | 1662.36 (10) ų |

| Z (Molecules per unit cell) | 4 |

This table is based on data from references researchgate.netscispace.comwiley.com.

V. Future Perspectives and Emerging Research Areas for 3 1h Imidazol 1 Yl Aniline

Chemoinformatic-Driven Design of Novel 3-(1H-Imidazol-1-yl)aniline Analogs with Enhanced Specificity

Chemoinformatics is set to revolutionize the design of new analogs of this compound. By employing computational models, researchers can predict the properties and biological activities of virtual compounds, thereby streamlining the discovery process. This approach allows for the creation of extensive virtual libraries of derivatives that can be screened for their potential to interact with specific biological targets.

For instance, by modifying the core structure of this compound, it is possible to develop analogs with enhanced binding affinity and selectivity for particular enzymes or receptors. The unique positioning of the imidazole (B134444) ring on the aniline (B41778) moiety can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties, leading to more effective and targeted therapies.

Arylsemicarbazones incorporating the imidazole moiety, derived from related structures, have been identified as promising candidates for anticonvulsant drugs. scispace.comwiley.com Computational tools can aid in designing new hybrid structures that combine the pharmacophoric features of both arylsemicarbazones and imidazoles to enhance anticonvulsant potential. scispace.comwiley.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery. researchgate.netnih.gov These technologies can analyze vast datasets to identify patterns and predict the biological activities of new chemical entities. For this compound, AI and ML algorithms can be used to:

Identify potential drug candidates: By analyzing large chemical databases, ML models can identify derivatives with a high probability of therapeutic efficacy. researchgate.net

Predict pharmacokinetics and toxicity: AI can help in assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogs, reducing the likelihood of late-stage failures in drug development. researchgate.net

Facilitate de novo drug design: Generative AI models can design entirely new molecules with desired properties from scratch, opening up new avenues for therapeutic innovation. mdpi.com

The integration of AI and ML promises to accelerate the entire drug discovery and development pipeline, from initial hit identification to preclinical evaluation. mdpi.com

Expanding the Scope of Catalytic Applications with this compound-Derived Ligands

The imidazole and aniline components of this compound make it an excellent ligand for forming metal complexes. These complexes can exhibit unique electronic properties, rendering them suitable for various catalytic applications. The development of catalysts derived from this compound is a promising area of research. smolecule.com

For example, the imidazole ring can coordinate with metal ions, while the aniline moiety can act as a hydrogen bond donor or acceptor, allowing for the design of catalysts with tailored functionalities for specific chemical reactions. smolecule.com These catalysts could find use in a wide range of organic transformations.

Advanced Studies on Pharmacokinetics, Biodistribution, and Metabolism in Preclinical Models

To translate the therapeutic potential of this compound derivatives into clinical applications, comprehensive preclinical studies are essential. These studies will focus on understanding the pharmacokinetics (what the body does to the drug), biodistribution (where the drug goes in the body), and metabolism (how the drug is broken down) of these compounds.

Preclinical evaluation in animal models, such as the 5xFAD mouse model for Alzheimer's disease, has already shown promising results for related imidazole-based compounds. nih.gov Similar in-depth studies on this compound analogs will be crucial to determine their viability as drug candidates. These investigations will provide critical data to inform the design of future clinical trials.

Investigation of Multi-Targeted Therapeutics Derived from this compound

The development of multi-targeted therapeutics is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The versatile structure of this compound makes it an ideal scaffold for designing ligands that can interact with multiple biological targets simultaneously.

For example, derivatives of this compound could be engineered to inhibit multiple kinases involved in cancer progression or to modulate different pathways implicated in Alzheimer's disease. acs.orgnih.gov This multi-pronged approach could lead to more effective treatments with a reduced risk of drug resistance.

Exploration of New Synthetic Pathways for Sustainable and Scalable Production

As the demand for this compound and its derivatives grows, the development of sustainable and scalable synthetic methods becomes increasingly important. Current synthesis routes include base-mediated coupling and palladium-catalyzed amination. Future research will focus on greener chemistry principles to minimize waste and environmental impact.

Emerging techniques that are being explored include:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. smolecule.com

Solvent-free synthesis: Eliminating the use of hazardous solvents is a key goal of green chemistry. smolecule.com

Electrochemical synthesis: This approach offers a more sustainable way to perform C-N coupling reactions. researchgate.net

One-pot processes: Combining multiple reaction steps into a single procedure can improve efficiency and reduce waste. google.com

These innovative synthetic strategies will be crucial for the cost-effective and environmentally friendly production of this compound-based compounds on an industrial scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.